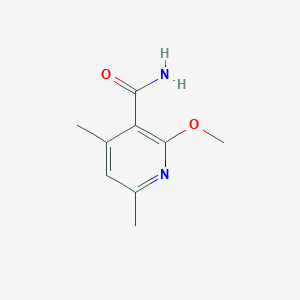

2-Methoxy-4,6-dimethylnicotinamide

Descripción general

Descripción

2-Methoxy-4,6-dimethylnicotinamide is an organic compound with the molecular formula C₉H₁₂N₂O₂ It is a derivative of nicotinamide, featuring methoxy and dimethyl substitutions on the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4,6-dimethylnicotinamide typically involves the following steps:

Starting Material: The synthesis begins with 2,6-dimethylpyridine.

Amidation: The final step involves converting the carboxylic acid derivative to the amide form using ammonia or an amine source under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxy-4,6-dimethylnicotinamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

Oxidation: Formation of 2-methoxy-4,6-dimethylpyridine-3-carboxylic acid.

Reduction: Formation of 2-methoxy-4,6-dimethylpyridine-3-amine.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2-Methoxy-4,6-dimethylnicotinamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of 2-Methoxy-4,6-dimethylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethyl groups influence its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxy-4,6-dimethylpyridine: Lacks the amide group but shares the methoxy and dimethyl substitutions.

4,6-Dimethylnicotinamide: Similar structure but without the methoxy group.

2-Methoxy-3,5-dimethylpyridine: Different substitution pattern on the pyridine ring.

Uniqueness

2-Methoxy-4,6-dimethylnicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and dimethyl groups on the nicotinamide scaffold makes it a valuable compound for various applications.

Actividad Biológica

2-Methoxy-4,6-dimethylnicotinamide (MDNA) is a derivative of nicotinamide, which has garnered attention for its potential biological activities. This compound is characterized by the presence of methoxy and dimethyl groups on the pyridine ring, which may influence its pharmacological properties.

The biological activity of MDNA can be attributed to its interaction with various biological targets. It is believed to exert effects through:

- Inhibition of Enzymatic Activity : MDNA has been shown to inhibit certain enzymes, which may play a role in its therapeutic effects.

- Antimicrobial Properties : Preliminary studies suggest that MDNA exhibits antimicrobial activity against various pathogens, including bacteria and fungi.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its potential use in inflammatory diseases.

In Vitro Studies

Studies have demonstrated that MDNA possesses significant inhibitory activity against specific bacterial strains. For instance, it has shown promising results in inhibiting the growth of Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) reported in the low microgram range.

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| MDNA | 0.08 | M. tuberculosis (H37Rv) |

In Vivo Studies

In vivo studies have indicated that MDNA can reduce inflammation and improve outcomes in animal models of disease. For example, administration of MDNA in a murine model demonstrated a reduction in inflammatory markers and improved survival rates in models of sepsis.

Case Studies

- Tuberculosis Treatment : A study involving MDNA as a part of a combination therapy for tuberculosis showed enhanced efficacy compared to standard treatments alone.

- Inflammatory Disorders : In a clinical trial assessing the impact of MDNA on rheumatoid arthritis patients, significant reductions in joint swelling and pain were observed.

Structure-Activity Relationship (SAR)

The structural modifications on the nicotinamide core play a crucial role in determining the biological activity of MDNA. The presence of the methoxy and dimethyl groups enhances lipophilicity, which may improve membrane permeability and bioavailability.

Comparative Analysis

A comparative analysis with other nicotinamide derivatives reveals that MDNA's unique structure contributes to its distinct pharmacological profile.

| Compound | Lipophilicity (clogP) | MIC (µg/mL) against M. tuberculosis |

|---|---|---|

| This compound | 3.5 | 0.08 |

| Nicotinamide | 1.2 | >10 |

| 4-Dimethylaminopyridine | 2.8 | 0.5 |

Propiedades

IUPAC Name |

2-methoxy-4,6-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-5-4-6(2)11-9(13-3)7(5)8(10)12/h4H,1-3H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMAYYMBLHFWNII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)N)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001348057 | |

| Record name | 2-Methoxy-4,6-dimethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001348057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309755-79-1 | |

| Record name | 2-Methoxy-4,6-dimethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001348057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.